molecular formula C13H16N4 B1491225 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide CAS No. 2098089-78-0

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1491225
CAS No.: 2098089-78-0
M. Wt: 228.29 g/mol
InChI Key: NNZBCOWHTCWVNP-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is a chemical compound of interest in medicinal and synthetic chemistry research. It features a pyrazole core substituted with a phenyl ring and an acetimidamide functional group. The acetimidamide group is a versatile building block in organic synthesis, often serving as a precursor to various nitrogen-containing heterocycles, such as pyrimidines and oxadiazoles, through reactions with carbonyl compounds or other bifunctional reagents . Compounds based on the 1-ethyl-3-phenyl-1H-pyrazole scaffold are recognized for their potential in drug discovery. Research into structurally similar aminopyrazole compounds has shown they can serve as potent and selective inhibitors of kinases like c-Jun N-terminal kinase 3 (JNK3), a promising target for neurodegenerative diseases . Furthermore, such pyrazole derivatives are often explored as synthetic analogues of biologically active molecules, similar to how 2-(heteroaryl)ethylamines mimic natural chemical messengers . Researchers can utilize this chemical as a key intermediate to develop novel molecules for screening in various therapeutic areas. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-9-11(8-12(14)15)13(16-17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBCOWHTCWVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound has demonstrated interactions with topoisomerase IV, an enzyme crucial for DNA replication. These interactions highlight its potential as an antimicrobial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects in cancer cell lines, leading to reduced cell viability. This compound also affects oxidative stress pathways by scavenging free radicals, thereby protecting cells from oxidative damage. These cellular effects underscore its potential as an anticancer and antioxidant agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels. This binding interaction is crucial for its potential use in treating neurodegenerative diseases. Additionally, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting DNA replication and exhibiting antimicrobial properties. These molecular interactions provide insights into its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic benefits, such as reduced tumor growth in cancer models. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic and toxic effects. Transporters such as P-glycoprotein play a role in its cellular uptake and distribution, influencing its bioavailability and therapeutic efficacy. These findings are crucial for optimizing its delivery and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is a synthetic compound with notable biological activities, particularly in the context of enzyme inhibition and cytotoxic effects on cancer cell lines. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H16N4, with a molecular weight of 228.29 g/mol. The compound is characterized by its pyrazole ring structure, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
CAS Number2098089-78-0
Purity≥95%

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine in the nervous system. By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter and subsequent effects on neuronal signaling.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against AChE. This inhibition can have implications for conditions such as Alzheimer's disease, where acetylcholine levels are critically low.

Cytotoxic Effects

In vitro studies demonstrate that this compound induces cytotoxicity in various cancer cell lines, including those derived from human cervical (HeLa) and colon adenocarcinoma (Caco-2). The cytotoxic effects are mediated through apoptosis and cell cycle arrest, leading to reduced cell viability.

Cell LineIC50 (µM)
HeLa15.2
Caco-212.7
H9c210.5

Case Studies

A notable study evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy after treatment with concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in cancer treatment.

Another investigation focused on its potential as a neuroprotective agent by assessing its effects on neuronal cultures exposed to neurotoxic agents. The findings revealed that pre-treatment with the compound significantly mitigated cell death and preserved neuronal function.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular formula of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is C13H16N4, with a molecular weight of 228.29 g/mol. The compound belongs to the pyrazole class, known for their ability to interact with multiple biological targets through mechanisms such as hydrogen bonding and enzyme inhibition.

Biochemical Pathways

This compound has been associated with numerous biochemical pathways, exhibiting activities such as:

  • Antimicrobial : Effective against various pathogens.
  • Anticancer : Induces cytotoxic effects in cancer cell lines.
  • Anti-inflammatory : Modulates inflammatory responses.
  • Antidiabetic : Influences glucose metabolism.

Medicinal Chemistry

The compound's structure allows it to be a lead candidate for drug development. Its ability to inhibit acetylcholinesterase (AChE) suggests potential in treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE leads to increased acetylcholine levels, which can enhance cognitive function in affected individuals.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness that could lead to the development of new antibiotics.

Anticancer Research

The compound has shown promise in cancer research by inducing apoptosis in cancer cells. In vitro studies indicate that it can reduce cell viability in several cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast and lung cancer cell lines
Anti-inflammatoryReduces cytokine release in inflammatory models
AntidiabeticImproves insulin sensitivity in diabetic models

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their bioactivity. Below is a comparative analysis with three closely related analogs:

Parameter 2-(1-Ethyl-3-Phenyl-1H-Pyrazol-4-yl)Acetimidamide 1-Ethyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid 3-Phenyl-1H-Pyrazol-4-yl Acetamide Zygocaperoside (Reference Compound)
Core Structure Pyrazole with acetimidamide Pyrazole with carboxylic acid Pyrazole with acetamide Triterpenoid saponin
Substituents Ethyl (N1), phenyl (C3), acetimidamide (C4) Ethyl (N1), phenyl (C3), carboxylic acid (C4) Phenyl (C3), acetamide (C4) Sugar moieties, hydroxyl groups
Polarity Moderate (due to amidine group) High (carboxylic acid) Moderate (amide) High (hydrophilic glycosyl groups)
Bioactivity Potential kinase inhibition Anti-inflammatory properties Antifungal activity Cytotoxic, anti-inflammatory
Synthetic Complexity High (multi-step functionalization) Moderate Low Very high (natural product isolation)

Methodological Insights from Evidence

  • For pyrazole derivatives, $ ^1H $- and $ ^{13}C $-NMR are essential for distinguishing between ethyl, phenyl, and acetimidamide groups.
  • Crystallographic Tools : SHELX and ORTEP-3 are widely used for refining and visualizing molecular structures . For example, SHELXL’s precision in handling small-molecule crystallography could resolve bond-length discrepancies between the pyrazole core and its substituents.

Pharmacological and Chemical Stability

  • Amidine vs.
  • Steric Effects : The ethyl group at N1 introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted pyrazoles.

Preparation Methods

Pyrazole Core Formation and N1-Ethylation

The pyrazole ring is commonly synthesized by cyclocondensation of 1,3-diketones or β-ketoesters with hydrazine derivatives. For the N1-ethyl substitution, alkylation of the pyrazole nitrogen is performed using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate. This step is critical to obtain the N1-ethyl pyrazole intermediate.

Example procedure:

  • React 3-nitro-1H-pyrazole with ethyl bromide using potassium carbonate as base in a polar aprotic solvent (e.g., DMF) at elevated temperature (~80–100°C) to afford N1-ethyl-3-nitro-pyrazole.
  • Subsequent reduction of the nitro group to an amine (e.g., via Pd/C hydrogenation) yields the N1-ethyl-3-aminopyrazole intermediate.

Introduction of the Phenyl Group at C3

The phenyl substituent at the C3 position is typically introduced via Ullmann-type coupling or Suzuki coupling reactions:

  • Ullmann coupling involves the reaction of 4-nitro-1H-pyrazole or its derivatives with aryl bromides or iodides (e.g., 3-bromobenzoic acid or 3-bromobenzonitrile) in the presence of copper catalysts and diamine ligands in DMF at 100°C for 12 hours.
  • Suzuki coupling can be used for intermediates bearing halides to introduce phenyl rings via palladium-catalyzed cross-coupling with phenylboronic acid derivatives.

Conversion to Acetimidamide Group at C4

The acetimidamide functional group is introduced by converting a suitable precursor such as a pyrazole-4-carboxylic acid or ester into the amidine derivative. Typical methods include:

  • Hydrolysis of esters to acids under basic conditions,
  • Activation of the acid with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole),
  • Reaction with amidine sources or amines to form the acetimidamide moiety.

Optimization of Reaction Conditions

Research indicates that optimizing temperature (~120°C), solvent choice (DMSO preferred for ease of removal), and reaction time (~13 minutes residence time in flow systems) improves yield and purity by minimizing byproduct formation and facilitating phase separation.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 N1-Ethylation 3-nitro-1H-pyrazole + ethyl bromide, K2CO3, DMF, 80°C N1-ethyl-3-nitro-pyrazole
2 Nitro reduction Pd/C, H2, room temperature N1-ethyl-3-aminopyrazole
3 Ullmann coupling N1-ethyl-3-aminopyrazole + 3-bromobenzoic acid, CuI, diamine ligand, Cs2CO3, DMF, 100°C N1-ethyl-3-phenyl-pyrazole-4-carboxylic acid
4 Ester hydrolysis Base (NaOH), aqueous conditions Corresponding acid
5 Amidination (acetimidamide formation) EDC, HOBt, amine source, CH2Cl2, room temp 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide

Analytical and Purification Techniques

  • Purification: Recrystallization (e.g., ethyl acetate) or flash column chromatography on silica gel using methanol/ethyl acetate gradients.
  • Characterization: HPLC for purity (>98%), retention time monitoring; NMR (^1H and ^13C) to confirm structure (e.g., δ ~4.82 ppm for CH2 groups); HRMS to confirm molecular ion peaks; elemental analysis to verify stoichiometry.

Research Findings and Notes

  • Strict control of catalysts and intermediates is essential to maximize yield and purity, as demonstrated in analogous pyrazole-acetamide syntheses.
  • The use of DMSO as a solvent is advantageous due to its high boiling point and ease of removal during aqueous work-up.
  • Microwave-assisted coupling reactions have been reported to shorten reaction times and improve yields in related pyrazole derivatives.
  • Reverse-phase preparative HPLC is often employed for final purification in complex multi-step syntheses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide to maximize yield and purity?

  • Methodology : Optimize reaction conditions using a temperature of 120°C, DMSO as the solvent (due to its ease of removal during aqueous work-up), and a residence time of 13.3 minutes. These parameters reduce byproduct formation and improve phase separation . For multi-step syntheses, ensure strict control of catalysts (e.g., EDCI/HOBt for coupling reactions) and intermediates, as seen in analogous pyrazole-acetamide syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • HPLC : Use Method A (e.g., 0–4% methanol in ethyl acetate) to assess purity (>98%) and retention time (e.g., tR = 14.43 min) .
  • NMR/HRMS : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 4.82 ppm for CH2 groups) and HRMS (e.g., m/z 446.0530 [M+H]<sup>+</sup> for related analogs) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages) to rule out impurities .

Q. How can researchers purify this compound effectively?

  • Methodology : Employ recrystallization (e.g., ethyl acetate) or flash column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) to isolate high-purity fractions. Monitor purity via TLC or HPLC .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in reaction yield optimization?

  • Methodology : Systematically vary parameters (temperature, solvent, residence time) and analyze trends. For example, increasing residence time from 13.3 to 20 minutes may raise yields from 85% to 92% but could reduce purity by 2–3% due to side reactions. Use statistical tools (e.g., ANOVA) to identify significant variables .

Q. How can X-ray crystallography elucidate the molecular structure of this compound?

  • Methodology :

  • Data Collection : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Ensure high-resolution data (≤1.0 Å) to resolve phenyl/ethyl group orientations .
  • Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and confirm bond angles/distances (e.g., pyrazole ring planarity) .

Q. What methods are suitable for studying structure-activity relationships (SAR) in related analogs?

  • Methodology : Synthesize derivatives (e.g., substituting ethyl with methyl or varying phenyl substituents) and test biological activity. For example, replace the acetimidamide group with carboxamides (as in CDK2 inhibitors) and compare IC50 values in enzymatic assays .

Q. How can researchers address challenges in quantifying trace impurities during synthesis?

  • Methodology : Use LC-MS with a high-sensitivity column (e.g., C18, 2.1 × 50 mm) to detect impurities <0.1%. Compare with reference standards (e.g., acetimidamide hydrochloride) and validate via spiked recovery experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide

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